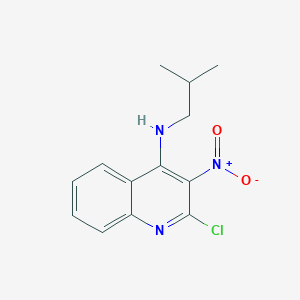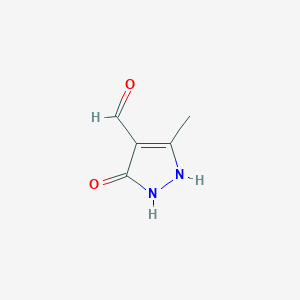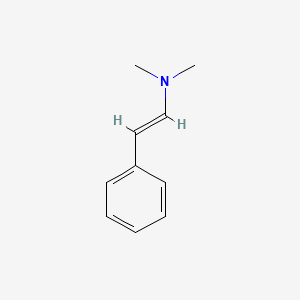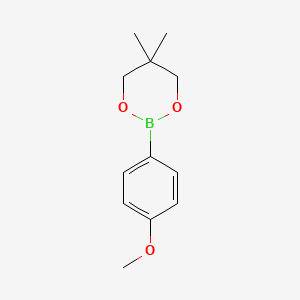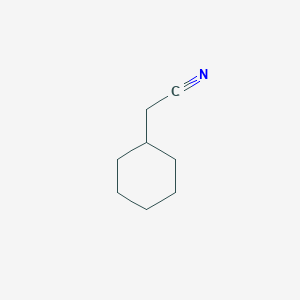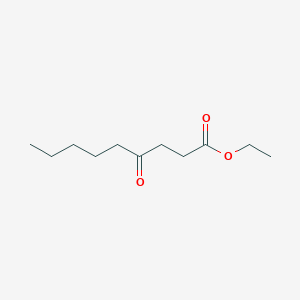
Ethyl 4-oxononanoate
Vue d'ensemble
Description
Ethyl 4-oxononanoate, also known by its IUPAC name ethyl 4-oxononanoate, is a chemical compound with the molecular formula C11H20O3 . It has a molecular weight of 200.28 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-oxononanoate contains a total of 33 bonds. These include 13 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 aliphatic ester, and 1 aliphatic ketone .Physical And Chemical Properties Analysis
Ethyl 4-oxononanoate has a molecular weight of 200.28 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis and Chemistry
Ethyl 4-oxononanoate, as part of a broader group of chemicals, is involved in various chemical synthesis processes. For example, ethyl 4-oxo-2-alkenoates and 1,4-dioxo-2-alkenes are prepared by treating ethyl 4-hydroxy-2-alkynoates and 4-hydroxy-2-alkyn-1-ones with n-tributylamine. This process involves a novel one-pot isomerization/hydrogenation reaction when treated with palladium-tributylammonium formate, producing ethyl 4-oxo-alkanoates and 1,4-alkandiones in good to high yield (Arcadi et al., 1988).
Applications in Organic Chemistry
Ethyl 4-oxononanoate also plays a role in the highly enantioselective sequential hydrogenation process of ethyl 2-oxo-4-arylbut-3-enoate, yielding ethyl 2-hydroxy-4-arylbutyrate with a high enantiomeric excess. This process is sensitive to reaction temperature and demonstrates the compound's significance in organic synthesis (Meng et al., 2008).
Polymer Science
In polymer science, ethyl 4-oxononanoate derivatives find applications in the synthesis and study of polymers. For instance, copolymerization of ethyl 3-oxo-4-pentenoate exhibits the coexistence of two tautomers, with the tautomeric equilibrium shifting based on the solvent. This understanding is crucial in the field of polymer chemistry (Masuda et al., 1987).
Biofuel Research
Ethyl levulinate, a related compound (Ethyl 4-oxopentanoate), is a potential biofuel candidate. It shows significant combustion kinetics, making it a subject of interest in alternative fuel research (Ghosh et al., 2018).
Drug Development and Biotechnology
In the field of biotechnology and drug development, derivatives of ethyl 4-oxononanoate are used as precursors for chiral drugs, such as statins. The compound's asymmetric reduction by biocatalysis is a significant area of research due to its efficiency and cost-effectiveness (Ye et al., 2011).
Agricultural Applications
Ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate, a compound related to ethyl 4-oxononanoate, has been studied for its influence on nematode populations in agriculture, demonstrating its potential utility in pest control (Johnson, 1970).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-oxononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHOUINGCOVIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498380 | |
| Record name | Ethyl 4-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxononanoate | |
CAS RN |
37174-92-8 | |
| Record name | Ethyl 4-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)
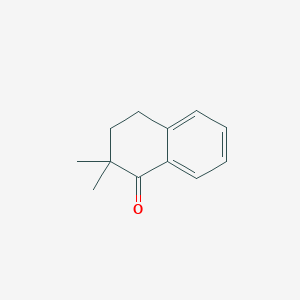

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)
![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)

